Methyl 5-bromo-3-(bromomethyl)picolinate

Description

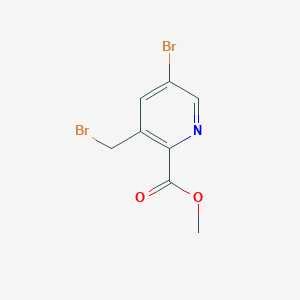

Chemical Identity and Structural Characterization of Methyl 5-bromo-3-(bromomethyl)picolinate

Systematic Nomenclature and CAS Registry Information

The compound this compound is officially registered with the Chemical Abstracts Service under the identifier 1048678-21-2. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate, reflecting its structural composition as a pyridine-2-carboxylic acid methyl ester with specific halogen substitutions. Alternative nomenclature systems refer to this compound as 5-bromo-3-bromomethyl-pyridine-2-carboxylic acid methyl ester, emphasizing the positional arrangement of functional groups around the pyridine core.

The compound is cataloged in multiple chemical databases with consistent registry information. The MDL number MFCD18251169 provides an additional unique identifier for database searches and chemical inventory management. The European Community number 893-508-4 facilitates regulatory tracking within European chemical commerce systems. Commercial suppliers maintain product catalogs with standardized naming conventions, ensuring consistent identification across different vendors and research institutions.

Chemical nomenclature databases recognize several synonymous designations for this compound, including the abbreviated form "this compound" and the more descriptive "5-bromo-3-bromomethyl-pyridine-2-carboxylic acid methyl ester". These naming variations reflect different systematic approaches to describing the same molecular structure while maintaining chemical accuracy and facilitating literature searches across diverse databases.

Molecular Formula and Weight Analysis

The molecular formula C8H7Br2NO2 defines the atomic composition of this compound, indicating a structure containing eight carbon atoms, seven hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms. This formula represents the empirical composition derived from the pyridine-2-carboxylic acid methyl ester backbone with two bromine substitutions. The molecular weight calculations consistently report values between 308.95 and 308.96 atomic mass units, with slight variations attributable to different precision levels in database reporting systems.

Detailed atomic mass analysis reveals the significant contribution of bromine atoms to the overall molecular weight. The two bromine substituents account for approximately 159.8 atomic mass units, representing more than half of the total molecular mass. This high halogen content influences the compound's physical properties, including density, boiling point, and solubility characteristics. The carbon framework contributes 96.08 atomic mass units, while nitrogen and oxygen atoms add 14.01 and 32.00 atomic mass units respectively.

The molecular weight precision varies slightly among different chemical databases, with some sources reporting 308.95 atomic mass units while others specify 308.96 atomic mass units. These minor discrepancies reflect variations in atomic mass standards and rounding conventions employed by different database systems. The consistent reporting of the molecular formula across multiple independent sources confirms the structural identity and composition of this compound.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

Available literature and commercial database sources do not provide comprehensive crystallographic data for this compound. The absence of detailed X-ray diffraction studies in the surveyed sources suggests that systematic crystallographic characterization of this compound remains limited in the published literature. Commercial suppliers indicate that the compound exists as a solid at room temperature, but specific crystal system parameters, unit cell dimensions, and space group assignments are not documented in the available sources.

The lack of crystallographic data represents a significant gap in the structural characterization of this compound. X-ray diffraction analysis would provide critical information about intermolecular interactions, molecular packing arrangements, and three-dimensional conformational preferences. Such data would be particularly valuable given the presence of multiple halogen substituents, which often participate in halogen bonding interactions that influence crystal packing and solid-state properties.

Future crystallographic investigations would benefit from systematic study of crystal growth conditions and polymorphic behavior. The dibrominated structure suggests potential for interesting solid-state arrangements through halogen-halogen interactions and halogen-nitrogen contacts. The methyl ester functionality may also contribute to intermolecular hydrogen bonding patterns that stabilize specific crystal forms.

Nuclear Magnetic Resonance Spectral Interpretation

Comprehensive nuclear magnetic resonance spectroscopic data for this compound is not extensively documented in the available commercial and database sources. The structural complexity of this compound, featuring aromatic protons, aliphatic methyl groups, and a bromomethyl substituent, would generate distinctive spectral signatures in both proton and carbon-13 nuclear magnetic resonance experiments. The pyridine ring system typically exhibits characteristic chemical shifts in the aromatic region, while the methyl ester and bromomethyl groups would appear in aliphatic regions of the spectrum.

Proton nuclear magnetic resonance analysis would be expected to show distinct signals for the aromatic protons at positions 4 and 6 of the pyridine ring, with coupling patterns reflecting the substitution pattern. The bromomethyl group should appear as a singlet in the aliphatic region, while the methyl ester group would generate a characteristic singlet at approximately 3.9-4.0 parts per million. The electron-withdrawing effects of bromine substituents would influence the chemical shifts of adjacent aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the electronic environment of carbon atoms throughout the molecule. The carbonyl carbon of the ester group would appear characteristically downfield, while the pyridine carbons would show distinct patterns based on their substitution and electronic environment. Two-dimensional correlation spectroscopy experiments would establish connectivity patterns and confirm structural assignments, though such detailed spectroscopic characterization is not documented in the current source materials.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis data for this compound is not comprehensively documented in the available sources, though the compound's molecular ion would be expected at mass-to-charge ratios corresponding to the molecular weight of approximately 309 atomic mass units. The presence of two bromine atoms would generate characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes. This isotopic pattern would serve as a diagnostic feature for confirming the dibrominated nature of the compound.

Fragmentation patterns would likely involve sequential loss of bromine atoms and decomposition of the pyridine ring system. Common fragmentation pathways for similar pyridine derivatives include loss of the methyl ester group, elimination of hydrogen bromide, and ring fragmentation leading to smaller aromatic fragments. The bromomethyl substituent represents a particularly labile site that might undergo ready fragmentation under mass spectrometric conditions.

Electrospray ionization mass spectrometry would be particularly suitable for this compound given its polar ester functionality and nitrogen-containing heterocycle. The formation of protonated molecular ions and potential adduct formation with common ionization reagents would provide additional structural confirmation. However, detailed fragmentation studies and systematic mass spectrometric characterization remain to be documented in the available literature sources.

Properties

IUPAC Name |

methyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(3-9)2-6(10)4-11-7/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWMCAMLRLHDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

- Starting Material: Methyl 5-methylpicolinate

- Brominating Agent: N-bromosuccinimide

- Radical Initiator: 2,2'-azobis(isobutyronitrile)

- Solvent: Carbon tetrachloride

- Atmosphere: Inert (nitrogen)

- Temperature: 90°C

- Duration: 16 hours

Experimental Procedure

A representative procedure is as follows:

- Combine methyl 5-methylpicolinate (4.1 g, 27.1 mmol), N-bromosuccinimide (5.8 g, 32.5 mmol), and 2,2'-azobis(isobutyronitrile) (100 mg, 0.61 mmol) in carbon tetrachloride (55 mL).

- Heat the mixture at 90°C under a nitrogen atmosphere for 16 hours.

- After completion, filter the mixture and concentrate the filtrate.

- Purify the residue by column chromatography to yield this compound as the main product.

Reaction Data Table

| Step | Reagent/Condition | Amount/Parameter | Notes |

|---|---|---|---|

| 1 | Methyl 5-methylpicolinate | 4.1 g (27.1 mmol) | Starting material |

| 2 | N-bromosuccinimide | 5.8 g (32.5 mmol) | Brominating agent |

| 3 | 2,2'-azobis(isobutyronitrile) | 100 mg (0.61 mmol) | Radical initiator |

| 4 | Carbon tetrachloride | 55 mL | Solvent |

| 5 | Temperature | 90°C | Reflux |

| 6 | Atmosphere | Nitrogen | Inert |

| 7 | Reaction time | 16 hours | |

| 8 | Yield | 5.0 g (80.6%) | After purification |

Mechanistic Insights

The bromination proceeds via a radical mechanism:

- The radical initiator decomposes thermally, generating radicals that abstract a hydrogen atom from the methyl group at the 3-position of the pyridine ring.

- The resulting benzylic radical reacts with N-bromosuccinimide, introducing a bromine atom to form the bromomethyl group.

- Simultaneous or sequential bromination at the 5-position can occur, depending on the stoichiometry and reaction conditions.

Alternative and Related Methods

While the above radical bromination is the most direct and widely reported method, related literature describes other functionalizations of picolinate derivatives, such as:

- Palladium-catalyzed cross-coupling reactions for introducing various substituents at the 3- or 5-position, but these are less common for directly installing both bromine and bromomethyl groups.

- Sequential halogenation and alkylation steps starting from picolinic acid esters, though these are generally less efficient and more step-intensive than the direct radical bromination approach.

Analytical Characterization

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR): 1H NMR signals for the aromatic protons, bromomethyl group, and methyl ester.

- Mass Spectrometry (MS): Molecular ion corresponding to the expected mass of this compound.

- Chromatography: Purification by silica gel column chromatography is standard.

Example 1H NMR Data (400 MHz, CDCl3):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.67 | dd | 1H | Aromatic proton |

| 7.91 | dd | 1H | Aromatic proton |

| 7.48 | dd | 1H | Aromatic proton |

| 4.95 | s | 2H | Bromomethyl group |

| 4.07–4.03 | m | 3H | Methyl ester |

Summary Table: Key Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Material | Methyl 5-methylpicolinate |

| Brominating Agent | N-bromosuccinimide |

| Radical Initiator | 2,2'-azobis(isobutyronitrile) |

| Solvent | Carbon tetrachloride |

| Temperature | 90°C |

| Atmosphere | Nitrogen |

| Reaction Time | 16 hours |

| Yield | 80–81% |

| Purification | Column chromatography |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(bromomethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

Methyl 5-bromo-3-(bromomethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(bromomethyl)picolinate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key analogs differ in substituents at position 3 and/or ester groups, impacting reactivity and applications:

Table 1: Structural and Molecular Comparison

Reactivity and Functional Group Influence

- Bromomethyl Group (Target Compound) : The -CH2Br substituent acts as a leaving group, facilitating nucleophilic substitutions (e.g., SN2 reactions). Dual bromine atoms increase electrophilicity, enabling sequential functionalization .

- Methyl Group (213771-32-5) : The -CH3 group reduces electrophilicity, limiting reactivity to milder conditions. Suitable for stable intermediates in multistep syntheses .

- Amino Group (1072448-08-8): The -NH2 substituent enables participation in hydrogen bonding and metal coordination, expanding utility in catalysis or ligand design .

- Formyl Group (1360918-70-2) : The -CHO group allows for aldehyde-specific reactions (e.g., Wittig, Grignard additions), enabling carbon-carbon bond formation .

Biological Activity

Methyl 5-bromo-3-(bromomethyl)picolinate is a synthetic compound belonging to the picolinate family, characterized by its unique structural features, including a bromomethyl group at the 5-position and a methyl ester functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C8H8Br2N O2

- Molar Mass : Approximately 263.06 g/mol

- Structural Features :

- Picolinate moiety, which is known for various pharmacological activities.

- Two bromomethyl groups that enhance reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound possesses several biological activities, which can be summarized as follows:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial and antifungal activities. The presence of bromine atoms is thought to enhance these properties by increasing the compound's ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases caused by pathogenic microorganisms.

- Metal Complex Formation : this compound can form complexes with metals, suggesting its utility in drug delivery systems and as a therapeutic agent against resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Activity : A comparative analysis of various picolinate derivatives indicated that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, demonstrating its effectiveness compared to standard antibiotics.

- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound exhibited competitive inhibition against certain bacterial enzymes, highlighting its potential as a lead compound for drug development targeting bacterial infections.

Comparative Analysis with Related Compounds

The following table compares this compound with other related picolinate derivatives:

| Compound Name | CAS Number | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Not Available | High | Two bromomethyl groups |

| Methyl 3-(bromomethyl)picolinate | 116986-09-5 | Moderate | Bromomethyl at the 3-position |

| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | Moderate | Contains both bromine and methyl groups |

| Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | Low | Ethyl instead of methyl ester |

Q & A

Q. How can researchers ensure the purity of Methyl 5-bromo-3-(bromomethyl)picolinate during synthesis?

To verify purity, use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm), as this method is reliable for detecting impurities in brominated picolinate derivatives . For storage, maintain the compound at -20°C in airtight containers under inert gas (e.g., argon) to prevent decomposition. Pre-purification steps, such as recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures), are recommended to remove unreacted brominating agents or byproducts .

Q. What are the key safety considerations when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Decomposition Risks: Thermal decomposition releases toxic gases (CO, NOx). Avoid contact with strong oxidizers, acids, or bases to prevent exothermic reactions .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Contaminated surfaces require ethanol/water rinses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy: H and C NMR can confirm the presence of the bromomethyl group (δ ~4.5 ppm for CHBr) and ester functionality (δ ~3.9 ppm for COOCH) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 297.91 (CHBrNO) .

- Infrared (IR) Spectroscopy: Look for ester C=O stretching (~1720 cm) and C-Br vibrations (~600 cm) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

The bromomethyl group at the 3-position is highly electrophilic, enabling S2 reactions with nucleophiles (e.g., amines, thiols). For example, in coupling reactions with pyridine boronic acids (e.g., 2-bromo-3-methylpyridine-5-boronic acid), Pd-catalyzed cross-coupling can yield biaryl structures for ligand design . Kinetic studies suggest steric hindrance from the adjacent ester group may slow substitution, requiring elevated temperatures (80–100°C) in polar aprotic solvents like DMF .

Q. Are there stability issues under varying storage or reaction conditions?

- Thermal Stability: Decomposes above 150°C, releasing HBr and CO. Store at -20°C to minimize degradation .

- Light Sensitivity: Brominated compounds are prone to photolytic debromination. Use amber glassware and avoid UV exposure .

- Hydrolytic Stability: The ester group is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) for reactions .

Q. What are potential applications in medicinal chemistry or materials science?

- Medicinal Chemistry: Acts as a precursor for kinase inhibitors or antiviral agents. For example, brominated picolinates are intermediates in synthesizing analogs of perlolidine alkaloids via pyridyne cyclization .

- Materials Science: Functionalization via Suzuki-Miyaura coupling can create conjugated polymers for organic electronics. The bromine sites enable precise crosslinking in polymer networks .

Data Contradictions and Limitations

- Purity Standards: While >95% purity is typical for analogs (e.g., Methyl 5-bromo-4-methoxypicolinate ), no direct data exists for the title compound. Researchers should validate purity empirically.

- Safety Data: Existing SDSs describe methyl picolinate , not the brominated derivative. Toxicity assumptions are extrapolated from structurally similar bromo-pyridines .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.